2-Amino-4-(1,4-dimethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
“2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE” is a complex organic compound that features a chromene core, a pyrazole ring, and a cyanide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the chromene core, the introduction of the pyrazole ring, and the addition of the cyanide group. Typical reaction conditions might include:
Formation of the Chromene Core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the Pyrazole Ring: This might be achieved through condensation reactions involving hydrazines and diketones.
Addition of the Cyanide Group: This could be done using cyanation reactions with reagents like potassium cyanide or sodium cyanide.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or pyrazole groups.
Reduction: Reduction reactions could target the oxo group or the cyanide group.
Substitution: Substitution reactions might occur at various positions on the chromene or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it could be studied for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, it could find applications in the development of new materials, dyes, or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(1,4-DIMETHYL-1H-PYRAZOL-3-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: Lacks the 7,7-dimethyl groups.
2-AMINO-4-(1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: Lacks the 1,4-dimethyl groups on the pyrazole ring.
Uniqueness
The presence of both the 1,4-dimethyl groups on the pyrazole ring and the 7,7-dimethyl groups on the chromene core might confer unique steric and electronic properties, potentially affecting its reactivity and biological activity.
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-amino-4-(1,4-dimethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H20N4O2/c1-9-8-21(4)20-15(9)13-10(7-18)16(19)23-12-6-17(2,3)5-11(22)14(12)13/h8,13H,5-6,19H2,1-4H3 |
InChI Key |
APUZQXGYBPZEOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C |
Origin of Product |
United States |
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